N-{5-[(sec-butylamino)sulfonyl]-2-methoxyphenyl}acetamide
Overview
Description
N-{5-[(sec-butylamino)sulfonyl]-2-methoxyphenyl}acetamide is a useful research compound. Its molecular formula is C13H20N2O4S and its molecular weight is 300.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.11437830 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Herbicide Metabolism and Environmental Impact
One significant area of application involves the study of chloroacetamide herbicides, such as acetochlor and metolachlor, which are structurally related to N-{5-[(sec-butylamino)sulfonyl]-2-methoxyphenyl}acetamide. Research has delved into their metabolism in human and rat liver microsomes, highlighting the complex metabolic pathways leading to their bioactivation and potential carcinogenicity. These studies provide insights into the environmental and health impacts of these herbicides, underscoring the importance of understanding their metabolic degradation to mitigate risks associated with their use in agriculture (Coleman et al., 2000).
Synthesis and Enzyme Inhibitory Activities
Another research application of related compounds involves the synthesis of new chemical entities with potential therapeutic effects. For example, derivatives of triazoles synthesized through both conventional and microwave-assisted methods have been evaluated for their inhibitory activities against various enzymes. These studies not only contribute to the field of medicinal chemistry but also offer potential pathways for developing new drugs with specific enzyme inhibitory properties (Virk et al., 2018).
Antimicrobial and Antiviral Properties
The structural framework of this compound and its derivatives has been explored for antimicrobial and antiviral properties. Research in this domain aims at synthesizing novel compounds that exhibit significant activity against resistant bacterial and viral strains, offering potential advancements in the treatment of infectious diseases (Abdel‐Hafez et al., 2018).
Analytical and Environmental Chemistry
Research has also focused on the degradation of chloroacetamide herbicides in natural and amended soils, studying the kinetics of their transformation products. Such studies are crucial for understanding the persistence and mobility of these compounds in the environment, informing strategies for minimizing their ecological footprint (Rodríguez-Cruz & Lacorte, 2005).
Catalysis and Green Chemistry
The compound and its related derivatives are utilized in research focusing on catalytic processes and green chemistry applications. For instance, novel catalysts have been developed for the efficient synthesis of acetamide derivatives, highlighting the role of such compounds in promoting sustainable chemical synthesis (Qun-feng, 2008).
Properties
IUPAC Name |
N-[5-(butan-2-ylsulfamoyl)-2-methoxyphenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-5-9(2)15-20(17,18)11-6-7-13(19-4)12(8-11)14-10(3)16/h6-9,15H,5H2,1-4H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLPZRBYBDWIMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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